molecular formula C11H23ClN2O2 B1438057 tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1159823-04-7

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B1438057
CAS No.: 1159823-04-7
M. Wt: 250.76 g/mol
InChI Key: PJABFBQXCLGLSK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties

Molecular Identity and Nomenclature

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 370069-31-1 for the base compound; hydrochloride salt CAS 1029689-80-2) is a Boc-protected piperidine derivative with a hydrochloride counterion. Key identifiers include:

Parameter Value
Molecular Formula C₁₁H₂₂N₂O₂·HCl
Molecular Weight 250.76 g/mol
IUPAC Name tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Synonyms 1-Boc-2-aminomethyl-piperidine HCl, 2-Aminomethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

The compound’s hydrochloride form enhances water solubility while maintaining the Boc group’s protective function.

Structural Characteristics and Classification

The molecule consists of:

  • Piperidine ring : A six-membered saturated amine ring with nitrogen at position 1.
  • Boc (tert-butoxycarbonyl) group : Attached to the piperidine nitrogen, serving as a carbonyl-protective moiety.
  • Aminomethyl substituent : A -CH₂NH₂ group at position 2, contributing to the compound’s reactivity in organic synthesis.

Classification :

  • Protected amine : Boc group stabilizes the piperidine nitrogen during synthetic steps.
  • Piperidine derivative : Aliphatic heterocycle with applications in medicinal chemistry.

Stereochemistry and Conformational Analysis

The compound’s stereochemistry arises from the chiral center at position 2 (C2), where the aminomethyl group creates four distinct substituents:

  • Piperidine ring (C1 and C3)
  • Aminomethyl (-CH₂NH₂)
  • Hydrogen atom

This configuration allows enantiomeric forms (e.g., (2R) and (2S)). While specific stereochemical data for the hydrochloride salt is limited in the literature, the Boc group’s steric bulk typically adopts an equatorial orientation in piperidine chair conformations to minimize 1,3-diaxial interactions.

Crystallographic Data and Molecular Geometry

No crystallographic data for this compound is available in the provided sources. However, analogous Boc-protected piperidines often exhibit monoclinic or orthorhombic packing , with hydrogen bonding between the aminomethyl NH₂ and chloride counterion.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Characteristics

Typical NMR features (base compound, non-hydrochloride form):

Proton Environment δ (ppm) Multiplicity
tert-Butyl (C(CH₃)₃) 1.3–1.5 Singlet
Piperidine ring (C3–C6) 1.2–1.8 Multiplet
Aminomethyl (-CH₂NH₂) 2.5–3.0 Broad singlet

Note: Hydrochloride salt protonates NH₂, shifting δ to 2.0–2.5 (broad singlet in D₂O).

Infrared Spectroscopy Analysis
Functional Group Wavenumber (cm⁻¹)
Boc carbonyl (C=O) ~1700
Piperidine C-H 2800–2950
Aminomethyl N-H 3300–3500 (broad)

Data inferred from structural analogs.

Mass Spectrometry Fragmentation Patterns
Fragment Ion m/z Source
[M+H]⁺ (C₁₁H₂₂N₂O₂·HCl) 250 Molecular ion
[M - Boc]⁺ 193 Loss of tert-butyl group
[Piperidine-CH₂NH₂]⁺ 114 Aminomethyl fragment

Physicochemical Properties

Solubility Parameters and Behavior
Solvent Solubility Source
DMSO High
Methanol Moderate
Water (pH 7) Low (enhanced with HCl)
Dichloromethane High

The hydrochloride salt improves aqueous solubility compared to the free base.

Acid-Base Characteristics
Property Value Source
pKa (Boc stability) ~5–6 (stable below pH 4)
pKa (aminomethyl NH₂) ~9–10

Boc groups resist hydrolysis under mild acidic conditions but degrade in strong acids (e.g., HCl >4M).

Stability Under Various Conditions
Condition Stability Source
Room temperature, dry Stable
Aqueous solution, pH 7 Stable (weeks)
Strong acid (HCl >4M) Boc cleavage
High temperature (>100°C) Decomposition

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJABFBQXCLGLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662446
Record name tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-04-7
Record name tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperidine Nitrogen

  • Starting material: 4-piperidinecarboxamide or 1-Boc-2-(aminomethyl)piperidine.
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), distilled water.
  • Conditions: Stirring at room temperature (20-25 °C) for 8-10 hours.
  • Workup: Adjust pH to 6-7 with 20% hydrochloric acid, extract with dichloromethane, dry, concentrate, and crystallize from acetone at low temperature (0-2 °C).
  • Outcome: Formation of 1-Boc-4-piperidyl urea or Boc-protected piperidine intermediates with high purity and yield.

This method is industrially applicable, providing stable and pure Boc-protected intermediates.

Introduction of Aminomethyl Group

  • Approach: Reduction of benzamide or benzoyl derivatives of Boc-protected piperidine.
  • Reagents: Lithium aluminum hydride (LAH) or alternative hydride sources.
  • Procedure:
    • Reaction mixture cooled in an ice bath.
    • Addition of NaOH (2.0 M) followed by benzoyl chloride to Boc-protected amine in tetrahydrofuran (THF).
    • Stirring at room temperature for 2.5 hours.
    • Reduction of benzamide intermediate with excess LAH.
    • Quenching excess LAH with Rochelle’s salt solution or Fieser workup (slow addition of water, NaOH, and water).
  • Purification: Extraction with dichloromethane, drying over MgSO4, evaporation, and chromatographic purification.
  • Final step: Deprotection of Boc group using HCl in ether to yield the hydrochloride salt of tert-butyl 2-(aminomethyl)piperidine.

This method balances yield (60-80%) and purity, with careful control of reaction conditions to avoid emulsion formation and product loss.

Alternative Synthetic Routes

  • Hydroboration and palladium-catalyzed cross-coupling: Starting from tert-butyl 4-methylidenepiperidine-1-carboxylate, in situ hydroboration followed by Pd-catalyzed coupling introduces the aminomethyl functionality.
  • Use of cyanuric fluoride activation: Carboxylic acid derivatives are activated with cyanuric fluoride and reacted with amines to form carbamate intermediates, which can be further transformed.
  • Reaction with 4-nitrophenyl chloroformate: At low temperatures (-60 to 20 °C), tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate reacts with 4-nitrophenyl chloroformate and triethylamine in dichloromethane to form carbamate derivatives, purified by chromatography, yielding up to 89%.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes Reference
Boc Protection Di-tert-butyl dicarbonate, TEA, H2O, RT, 8-10 h High (not specified) Crystallization from acetone, pH adjustment, industrially scalable
Benzoyl chloride addition + LAH reduction NaOH (2.0 M), benzoyl chloride, THF, ice bath, LAH reduction, Fieser workup 60-80 Requires careful quenching to avoid emulsion, followed by Boc deprotection with HCl in ether
Hydroboration + Pd-catalyzed coupling Hydroboration of tert-butyl 4-methylidenepiperidine, Pd catalyst Not specified Advanced synthetic step for methylene-linked piperidine derivatives
4-Nitrophenyl chloroformate reaction TEA, DCM, -60 to 20 °C, inert atmosphere 89 High yield, purified by silica gel and C18 chromatography

Research Findings and Considerations

  • The Boc protection step is critical for selective amination and stability of intermediates.
  • Reduction of benzoyl derivatives with LAH is a classical approach but requires careful quenching to avoid emulsions and loss of product.
  • Modern methods using palladium-catalyzed cross-coupling and cyanuric fluoride activation provide alternative routes with potential for higher selectivity and yield.
  • Formation of the hydrochloride salt post-deprotection improves product stability and solubility, facilitating handling and further pharmaceutical applications.
  • Purification techniques include column chromatography, preparative TLC, and crystallization, ensuring high purity for downstream use.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted piperidines and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the development of biologically active compounds.

    Medicine: Involved in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical differences between tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Purity Applications/Notes
This compound 1159823-04-7 C₁₁H₂₃ClN₂O₂ 250.77 Piperidine 2-aminomethyl, Boc group 95%+ Pharmaceutical intermediate (e.g., CNS drugs)
(R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride N/A C₁₀H₂₁ClN₂O₂ 236.74 Pyrrolidine (5-membered) 2-aminomethyl, Boc group, (R)-stereochemistry 95%+ Potential chiral building block for APIs
3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride 1211461-94-7 C₁₂H₁₇Cl₂NS 300.25 Piperidine 3-((4-chlorophenyl)thio)methyl 95% Antimicrobial/antifungal research
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride 1353985-14-4 C₁₃H₂₂ClN₅ 292.80 Piperidine-Pyrimidine hybrid 3-aminomethyl, cyclopropylamine, pyrimidine 95% Kinase inhibitor candidates
tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate 691400-74-5 C₁₄H₂₂N₄O₃ 294.35 Piperidine 4-(6-aminopyrimidinyl)oxy, Boc group N/A Nucleoside analog synthesis

Structural and Functional Differences

Heterocyclic Ring Variations
  • Piperidine vs. Pyrrolidine: The target compound’s 6-membered piperidine ring offers greater conformational flexibility compared to the 5-membered pyrrolidine in (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. This difference impacts binding affinity in biological targets, such as ion channels or receptors .
Substituent Effects
  • Aminomethyl Position: The 2-aminomethyl group in the target compound contrasts with the 3-aminomethyl substituent in 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride.
  • Functional Groups :
    • The 4-chlorophenylthio group in 3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride introduces lipophilicity and redox activity, making it suitable for studying thiol-mediated cellular pathways .
Stereochemical Considerations
  • The (R)-stereochemistry in the pyrrolidine analogue may enhance enantioselectivity in asymmetric synthesis or receptor binding, a feature absent in the non-chiral target compound .

Biological Activity

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound with notable biological activity, particularly in medicinal chemistry. It is characterized by a piperidine ring, an aminomethyl group, and a tert-butyl ester, which contribute to its diverse applications in organic synthesis and potential therapeutic uses.

  • Molecular Formula : C12_{12}H20_{20}N2_2O2_2·HCl
  • Molecular Weight : Approximately 250.77 g/mol
  • Structure : The compound features a piperidine ring substituted with an aminomethyl group and a tert-butyl ester, which enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects depending on the target involved.
  • Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter systems, indicating potential applications in treating central nervous system disorders.

Pharmacological Potential

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. For example, modifications of similar structures have shown cytotoxicity against tumor cell lines, suggesting that this compound could have similar applications .
  • Immunotherapy Applications : The compound's structural features may allow it to function in immune modulation, particularly in the context of PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .
  • Neuropharmacology : Its interaction with neurotransmitter receptors suggests potential for development as a therapeutic agent targeting neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-Boc-2-(aminomethyl)piperidineSimilar piperidine structure with a different protecting groupMore stable under acidic conditions
(R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylateEnantiomer of the compoundDifferent biological activity profile
Piperidin-1-carboxylic acidContains a carboxylic acid but no tert-butyl groupLacks the unique reactivity of the tert-butyl group

This table highlights how the unique combination of functional groups in this compound can lead to distinct biological activities compared to structurally similar compounds.

In Vitro Studies

Recent research has focused on the in vitro evaluation of the compound's binding affinities and biological effects:

  • Binding Affinity Studies : Initial findings indicate that the compound has the potential to bind to various receptors involved in neurotransmission and immune response modulation. Further quantitative studies are needed to establish its pharmacological profile.
  • Cytotoxicity Assays : In cell line studies, derivatives have shown significant cytotoxic effects against cancerous cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions involving piperidine derivatives. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be prepared by reacting tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate with hydroxylamine hydrochloride under basic conditions (e.g., EtOH, Et₃N) followed by hydrogenation (Raney nickel, H₂, 30–50 psi) . Optimization includes:

  • Temperature Control: Room temperature (r.t.) for coupling reactions to minimize side products.
  • Catalyst Selection: Use of Raney nickel for selective hydrogenation.
  • Purification: Silica gel chromatography to isolate intermediates with >95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the presence of tert-butyl (1.2–1.4 ppm), piperidine ring protons (2.5–3.5 ppm), and aminomethyl groups (3.0–3.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to verify molecular weight (e.g., 229.32 g/mol for the free base) .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis due to potential inhalation hazards (GHS Category 4 acute toxicity) .
  • Storage: In airtight containers at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., GHS classifications) be resolved for this compound?

Methodological Answer: Discrepancies arise from differing regulatory frameworks (e.g., UN vs. EU-GHS). To address this:

  • Literature Review: Cross-reference SDS from multiple suppliers (e.g., Aladdin Scientific vs. Key Organics) to identify consensus .
  • Experimental Validation: Conduct acute toxicity assays (OECD 423) for oral, dermal, and inhalation exposure to refine classification .

Q. What strategies mitigate stereochemical challenges during synthesis?

Methodological Answer:

  • Chiral Resolving Agents: Use (S)- or (R)-tert-butyl precursors (e.g., (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride) to control stereochemistry .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation to enhance enantiomeric excess .

Q. How is this compound applied in designing enzyme inhibitors or receptor modulators?

Methodological Answer: The piperidine-carboxylate scaffold serves as a rigid backbone for targeting enzymes like hepatocyte growth factor (HGF). Example applications:

  • Structure-Activity Relationship (SAR): Modify the aminomethyl group to enhance binding affinity to HGF’s active site .
  • Prodrug Design: Hydrochloride salt formulation improves solubility for in vivo pharmacokinetic studies .

Q. Which analytical methods detect degradation products under varying storage conditions?

Methodological Answer:

  • Stability-Indicating HPLC: Monitor degradation (e.g., tert-butyl group hydrolysis) under accelerated conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >150°C) to optimize storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

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